molecular formula C13H22N4O4S B2511055 tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate CAS No. 1904281-74-8

tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Cat. No.: B2511055
CAS No.: 1904281-74-8
M. Wt: 330.4
InChI Key: QWKZTZCGKXHEPS-UHFFFAOYSA-N
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Description

Tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance efficiency and reduce costs.

Scientific Research Applications

Tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric protection, enhancing the stability of the compound .

Properties

IUPAC Name

tert-butyl 4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-13(2,3)21-12(18)16-5-4-6-17(8-7-16)22(19,20)11-9-14-10-15-11/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKZTZCGKXHEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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